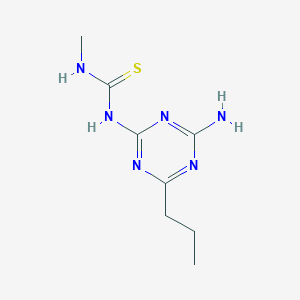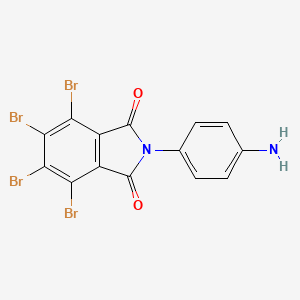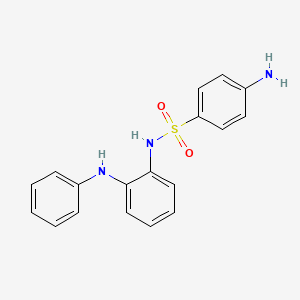
Methyl benzamido(bromo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-benzamido-2-bromoacetate is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of bromoacetic acid and is characterized by the presence of both benzamido and bromoacetate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-benzamido-2-bromoacetate can be synthesized through the reaction of methyl 2-bromoacetate with benzamide under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or ethanol at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for methyl 2-benzamido-2-bromoacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-benzamido-2-bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form methyl 2-benzamido-2-hydroxyacetate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or aqueous ethanol.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Products such as methyl 2-azido-2-benzamidoacetate, methyl 2-thiocyanato-2-benzamidoacetate, or methyl 2-methoxy-2-benzamidoacetate.
Hydrolysis: Benzamidoacetic acid.
Reduction: Methyl 2-benzamido-2-hydroxyacetate.
Applications De Recherche Scientifique
Methyl 2-benzamido-2-bromoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, through alkylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of methyl 2-benzamido-2-bromoacetate involves its reactivity as an alkylating agent. The bromine atom in the molecule is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity makes it useful in modifying other molecules and creating new compounds with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromoacetate: A simpler compound without the benzamido group, used in similar nucleophilic substitution reactions.
Ethyl 2-bromoacetate: Similar to methyl 2-bromoacetate but with an ethyl ester group, offering slightly different reactivity and solubility properties.
Benzamide: Lacks the bromoacetate group but shares the benzamido functionality, used in various organic synthesis reactions.
Uniqueness
Methyl 2-benzamido-2-bromoacetate is unique due to the combination of the benzamido and bromoacetate groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its ability to act as both an alkylating agent and a precursor for further functionalization makes it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
101649-82-5 |
|---|---|
Formule moléculaire |
C10H10BrNO3 |
Poids moléculaire |
272.09 g/mol |
Nom IUPAC |
methyl 2-benzamido-2-bromoacetate |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10(14)8(11)12-9(13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,12,13) |
Clé InChI |
HLEOZDUWVNOAAJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(NC(=O)C1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)





![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)







